molecular formula C16H15ClN6O2S B10956861 ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10956861
M. Wt: 390.8 g/mol
InChI Key: URKUIHHQLWWPCY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyrazole, thieno, triazolo, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the thieno and triazolo rings. The final step involves the formation of the pyrimidine ring and the esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, would be essential to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.

Scientific Research Applications

Ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of pyrazole, thieno, triazolo, and pyrimidine rings in this compound provides it with distinct chemical and biological properties that are not commonly found in other heterocyclic compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C16H15ClN6O2S

Molecular Weight

390.8 g/mol

IUPAC Name

ethyl 4-(4-chloro-1,5-dimethylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H15ClN6O2S/c1-5-25-16(24)12-7(2)9-14-19-13(11-10(17)8(3)22(4)20-11)21-23(14)6-18-15(9)26-12/h6H,5H2,1-4H3

InChI Key

URKUIHHQLWWPCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=NN(C(=C4Cl)C)C)C

Origin of Product

United States

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